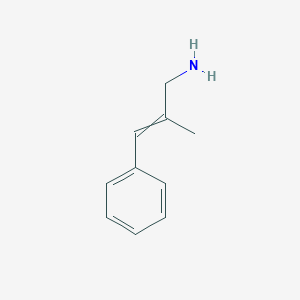![molecular formula C18H10N2O3 B14218817 9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione CAS No. 824405-27-8](/img/structure/B14218817.png)
9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione is a heterocyclic compound that belongs to the class of pyridoquinolines. This compound is characterized by a fused ring system that includes a pyridine ring, a quinoline ring, and a phenyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines. This method allows for the facile synthesis of pyridoquinolinediones substituted in various positions on the benzene ring with electron-donating or electron-withdrawing groups . The reaction typically involves the use of commercially available anilines and aldehydes, which are reacted under mild conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of mechanochemical synthesis. This approach utilizes a ball-mill to facilitate the reaction between 1,3-diketones, 6-aminouracil, and aromatic aldehydes . The mechanochemical method is advantageous as it is catalyst-free, solvent-free, and operates under mild reaction conditions, making it a cost-effective and environmentally friendly option for large-scale production.
化学反应分析
Types of Reactions
9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the quinoline ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
科学研究应用
9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
作用机制
The mechanism of action of 9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the quinoline ring.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar fused ring system and exhibits similar biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with a similar structure and biological activities.
Pyrimido[4,5-b]quinoline: This compound also has a fused ring system and is studied for its chemotherapeutic potential.
Uniqueness
9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its chemical reactivity and biological activity. The compound’s unique structure allows for the exploration of new chemical reactions and the development of novel therapeutic agents with potentially improved efficacy and selectivity.
属性
CAS 编号 |
824405-27-8 |
|---|---|
分子式 |
C18H10N2O3 |
分子量 |
302.3 g/mol |
IUPAC 名称 |
4-phenyl-6H-pyrido[2,3-g]quinoline-5,9,10-trione |
InChI |
InChI=1S/C18H10N2O3/c21-12-7-9-20-16-14(12)18(23)15-13(17(16)22)11(6-8-19-15)10-4-2-1-3-5-10/h1-9H,(H,20,21) |
InChI 键 |
UZFHWUIYWDLROC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=C2)C(=O)C4=C(C3=O)NC=CC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


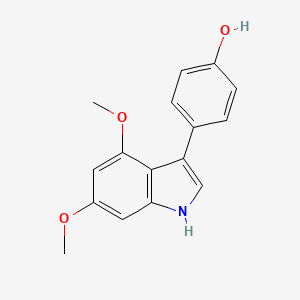
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
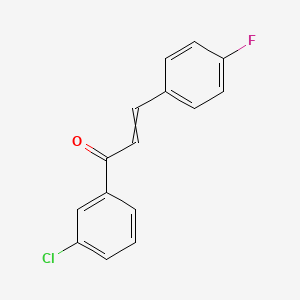
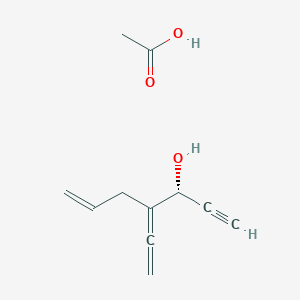
phosphanium bromide](/img/structure/B14218760.png)
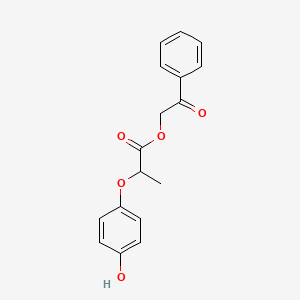
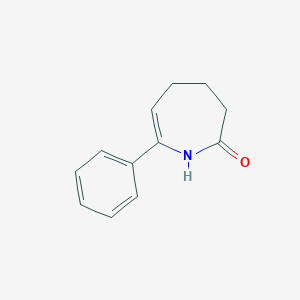

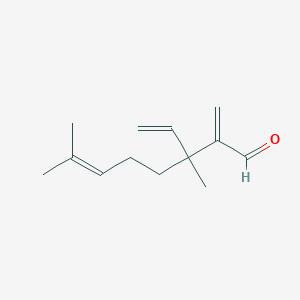
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybutanedioic acid](/img/structure/B14218796.png)

